molecular formula C21H18N6O2S B2967443 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 672323-50-1

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2967443
CAS No.: 672323-50-1
M. Wt: 418.48
InChI Key: HNNHWHCIMUYMMU-UHFFFAOYSA-N
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Description

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a benzimidazole moiety linked to a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes under reflux conditions in the presence of a suitable solvent like ethanol . The reaction conditions often require the use of catalysts or reagents such as thiosemicarbazide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. This compound can interfere with DNA synthesis and repair, making it effective against rapidly dividing cells such as cancer cells . The pathways involved often include inhibition of key enzymes like topoisomerases and kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its combined benzimidazole and purine structure, which enhances its biological activity and specificity. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-26-17-16(18(28)25-20(26)29)27(12-11-13-7-3-2-4-8-13)21(24-17)30-19-22-14-9-5-6-10-15(14)23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNHWHCIMUYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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